Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone
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Overview
Description
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring fused with a tetrahydroquinoline moiety, connected via a ketone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzofuran ring with the tetrahydroquinoline moiety through a ketone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzofuran and tetrahydroquinoline derivatives.
Scientific Research Applications
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-acetylbenzofuran and other substituted benzofurans.
Tetrahydroquinoline Derivatives: Compounds like tetrahydroquinoline itself and its various substituted forms.
Uniqueness
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone is unique due to its combined structural features of benzofuran and tetrahydroquinoline, which confer distinct biological activities and chemical reactivity .
Biological Activity
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
This compound features a benzo[d]furan moiety fused with a tetrahydroquinoline structure. Such structural characteristics contribute to its unique pharmacological profile. The compound's molecular formula is C13H13NO with a molecular weight of approximately 199.25 g/mol.
Properties Table
Property | Value |
---|---|
CAS No. | 4637-61-0 |
Molecular Formula | C13H13NO |
Molecular Weight | 199.25 g/mol |
IUPAC Name | This compound |
InChI Key | KPQQMSMNJLGIEM-UHFFFAOYSA-N |
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Pictet-Spengler reaction where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The introduction of the furan ring can occur through subsequent functionalization steps.
Anticancer Properties
Benzo[d]furan derivatives have shown significant anticancer activity. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that specific derivatives exhibit IC50 values in the low micromolar range against breast and colon cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound also exhibits promising antibacterial and antifungal properties. In vitro studies have reported effective inhibition against a range of pathogenic bacteria and fungi. For example, derivatives have shown activity against Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) studies indicate that modifications to the furan and quinoline rings can enhance antimicrobial potency.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of benzo[d]furan derivatives. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. In animal models, these compounds have shown improvements in cognitive function and memory retention.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that certain substitutions on the benzo[d]furan and tetrahydroquinoline rings significantly influence biological activity:
- Substituent Positioning : Variations in the position of methoxy or amino groups can enhance potency.
- Ring Modifications : Alterations in the furan and quinoline structures can lead to increased selectivity for specific biological targets.
- Hydrophobic Interactions : The presence of hydrophobic groups often correlates with improved binding affinity to target proteins.
Case Study 1: Anticancer Activity Assessment
A study conducted by Flynn et al. evaluated a series of benzo[d]furan derivatives for their anticancer efficacy using MTT assays across multiple cancer cell lines. The results indicated that compounds with hydroxyl substitutions showed up to four times greater potency compared to their unsubstituted counterparts .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, several benzo[d]furan derivatives were tested against clinical isolates of bacteria and fungi. The results demonstrated significant inhibition zones for compounds containing halogen substituents on the furan ring .
Properties
IUPAC Name |
1-benzofuran-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(17-12-14-7-2-4-10-16(14)21-17)19-11-5-8-13-6-1-3-9-15(13)19/h1-4,6-7,9-10,12H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLHHGQMZSTEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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